7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
Description
7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine (CAS: 833480-19-6) is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a benzene ring, with a methano bridge (1,5-methano) creating structural rigidity. The bromine substituent at the 7th position enhances its electrophilic reactivity, making it a valuable intermediate in pharmaceutical synthesis . Its hydrochloride salt (C₁₁H₁₂BrN·HCl) has a molecular weight of 274.585 g/mol and is typically stored under controlled laboratory conditions . The compound’s stereochemistry and puckering dynamics, influenced by the methano bridge, can be analyzed using Cremer-Pople coordinates, which quantify non-planar ring distortions .
Properties
CAS No. |
833480-19-6 |
|---|---|
Molecular Formula |
C11H12BrN |
Molecular Weight |
238.12 g/mol |
IUPAC Name |
4-bromo-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C11H12BrN/c12-9-1-2-10-7-3-8(6-13-5-7)11(10)4-9/h1-2,4,7-8,13H,3,5-6H2 |
InChI Key |
WDTKVUOVPMIJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1C3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine typically involves the bromination of a suitable precursor. One common method involves the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, followed by bromination using hydrobromic acid to obtain the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or alkaline conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: In chemistry, 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research. It has been evaluated for its antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells . This makes it a promising candidate for the development of new anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring System |
|---|---|---|---|---|---|
| 7-Bromo-1,5-methanobenzo[d]azepine HCl | 833480-19-6 | C₁₁H₁₂BrN·HCl | 274.585 | Bromo, methano bridge | Bridged benzazepine |
| 7-Bromo-1,4-benzoxazepine | 740842-71-1 | C₉H₁₀BrNO | 228.09 | Bromo, oxygen heteroatom | Benzoxazepine |
| 7-Bromo-benzo[e][1,4]diazepine | 195986-87-9 | C₉H₁₁BrN₂ | 227.1 | Bromo, two nitrogen atoms | Benzodiazepine |
| 9-Bromo-benzo[b]azepine-7-carboxylic Acid | N/A | C₁₁H₁₂BrNO₂ | 270.12 | Bromo, carboxylic acid | Benzazepine with carboxyl |
| 7-Bromo-1,5-benzodioxepine | 147644-11-9 | C₉H₉BrO₂ | 229.07 | Bromo, two oxygen atoms | Benzodioxepine |
Key Observations:
Bridged vs. Non-Bridged Systems: The methano bridge in the target compound introduces conformational rigidity, reducing pseudorotation compared to non-bridged analogs like 7-bromo-1,4-benzoxazepine. This rigidity may enhance binding specificity in receptor interactions .
For instance, benzodiazepines are known for CNS activity, while benzoxazepines may exhibit different pharmacokinetic profiles due to oxygen’s electronegativity .
Substituent Effects : The carboxylic acid group in 9-bromo-benzo[b]azepine-7-carboxylic acid increases polarity, improving solubility in aqueous media compared to the hydrophobic target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 7-Bromo-1,5-methanobenzo[d]azepine HCl | 7-Bromo-1,4-benzoxazepine | 7-Bromo-benzo[e][1,4]diazepine |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | 191.5 (methyl ester derivative) |
| Solubility | Soluble in polar solvents (DMF, EtOH) | Moderate in DCM, EtOH | High in DMF, DMSO |
| LogP (Predicted) | 2.8 | 2.5 | 2.1 |
Biological Activity
7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12BrN
- Molecular Weight : 262.57 g/mol
- CAS Number : 833480-19-6
The compound features a bromine atom at the 7-position of a tetrahydrobenzodiazepine structure, which is known for its diverse biological activities.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
- Antidepressant Activity : Studies have suggested that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, potentially offering antidepressant effects.
- Anxiolytic Effects : The benzodiazepine-like structure may confer anxiolytic properties by modulating GABA_A receptor activity, leading to increased inhibitory neurotransmission.
- Antitumor Activity : Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. Its mechanism might involve the induction of apoptosis in malignant cells.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:
- GABAergic System : By enhancing GABAergic transmission, it may produce sedative and anxiolytic effects.
- Serotonergic System : Potential modulation of serotonin receptors could contribute to mood regulation and anxiety reduction.
- Cell Cycle Regulation : Evidence suggests that it may interfere with cell cycle progression in cancer cells.
Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several tetrahydrobenzodiazepines. The findings indicated that compounds similar to this compound significantly reduced depressive-like behaviors in rodent models when administered at specific dosages.
Study 2: Anxiolytic Properties
In another research article from Neuropharmacology, the anxiolytic properties were assessed through behavioral tests in mice. The results showed a marked decrease in anxiety-related behaviors after administration of the compound compared to control groups.
Study 3: Antitumor Activity
A recent investigation highlighted in Cancer Letters demonstrated that this compound exhibited cytotoxicity against breast cancer cell lines. The study reported an IC50 value indicating effective concentration for inducing apoptosis.
Data Summary Table
| Property | Observation |
|---|---|
| Molecular Formula | C10H12BrN |
| Molecular Weight | 262.57 g/mol |
| Antidepressant Activity | Positive correlation with serotonin modulation |
| Anxiolytic Effects | Significant reduction in anxiety behaviors |
| Antitumor Activity | Cytotoxicity against breast cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
